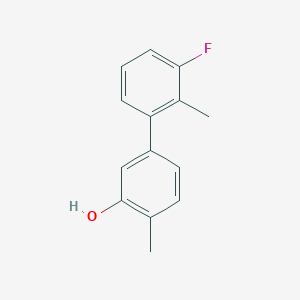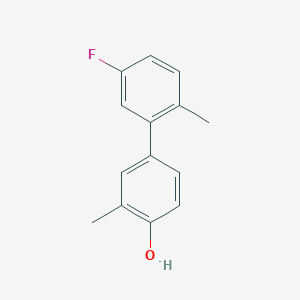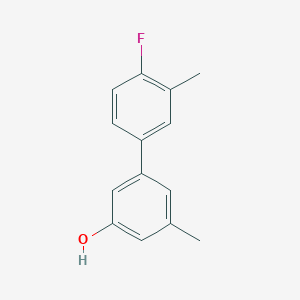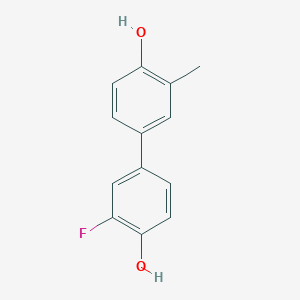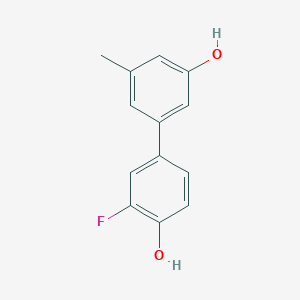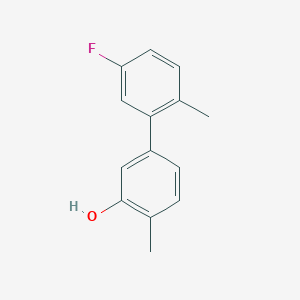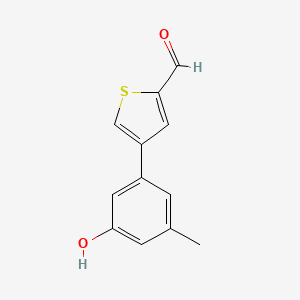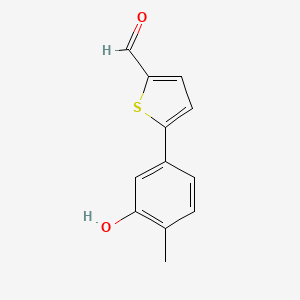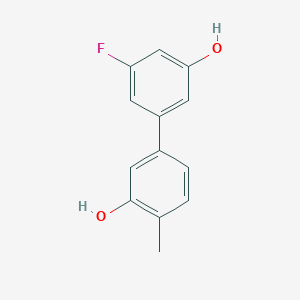
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% (5-FHP-2-MP) is an organic compound used in a variety of scientific applications, including synthesis, research, and laboratory experiments. 5-FHP-2-MP is a fluorescent compound, meaning it has the ability to absorb and emit light, making it a useful tool for researchers. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-FHP-2-MP.
Aplicaciones Científicas De Investigación
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is widely used in scientific research due to its fluorescent properties. It is used as a fluorescent label in fluorescence microscopy, allowing researchers to study the structure and function of cells and tissues. It is also used in flow cytometry, a technique used to measure the physical and chemical characteristics of cells. Additionally, 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is used in DNA sequencing, allowing researchers to identify and analyze the sequence of DNA molecules.
Mecanismo De Acción
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% works by absorbing and emitting light of a specific wavelength. When exposed to light, the compound absorbs energy, which causes electrons to move to a higher energy state. When the electrons return to their original energy state, they emit light of a specific wavelength. This process is known as fluorescence.
Biochemical and Physiological Effects
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% has been found to be non-toxic and non-mutagenic, making it safe for use in laboratory experiments. It has also been found to have no adverse effects on the biochemical and physiological processes of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is its ability to absorb and emit light, making it a useful tool for researchers. Additionally, it is non-toxic and non-mutagenic, making it safe for use in laboratory experiments. The main limitation of 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is its limited availability, as it is only available in a 95% purity.
Direcciones Futuras
There are several potential future directions for 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95%. One potential direction is to develop new methods for synthesizing the compound with higher purity levels. Additionally, research could be conducted to explore the potential applications of 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% in other areas, such as drug delivery, cancer therapy, and tissue engineering. Finally, research could be conducted to explore the potential for using 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% as a fluorescent marker in other areas, such as in vivo imaging.
Métodos De Síntesis
5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is synthesized through a two-step reaction. The first step involves the reaction of 3-fluoro-5-hydroxyphenylacetic acid and 2-methyl-1-phenyl-1-propanol in the presence of sulfuric acid and p-toluenesulfonic acid. This reaction produces 5-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% as the main product. The second step involves crystallization and recrystallization of the product from a mixture of water and ethyl acetate. The resulting product is a white crystalline powder with a purity of 95%.
Propiedades
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-2-3-9(6-13(8)16)10-4-11(14)7-12(15)5-10/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCHXJVITQOHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683758 |
Source


|
| Record name | 5'-Fluoro-4-methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-66-3 |
Source


|
| Record name | 5'-Fluoro-4-methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

